molecular formula C21H33N3 B8681135 3,4-dicyclopropyl-5-(4-pentylbicyclo[2.2.2]oct-1-yl)-4H-1,2,4-triazole CAS No. 801267-79-8

3,4-dicyclopropyl-5-(4-pentylbicyclo[2.2.2]oct-1-yl)-4H-1,2,4-triazole

Cat. No. B8681135
Key on ui cas rn: 801267-79-8
M. Wt: 327.5 g/mol
InChI Key: ICXSXPIIZWJLBA-UHFFFAOYSA-N
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Patent
US08026264B2

Procedure details

To a solution of N-cyclopropylcyclopropanecarboxamide (2-A) (26 mg, 0.210 mmol) in 0.50 ml toluene was added methyl triflate (1.45 mg, 1 eq) and the reaction was heated at 100° C. for 5-7 min until all of the amide went into solution. To this crude solution was added 0.740 mL of a 0.3 M solution of 4-pentylbicyclo[2.2.2]octane-1-carbohydrazide in DMF (1.1 eq, crude, prepared as described in Step A of Example 1) followed by triethylamine (0.059 mL, 2 eq) and the mixture was heated at 130° C. for 4 h. After this time the solvent was removed under reduced pressure, and the residue was chromatographed on C-18 reverse phase (gradient 90% water to 100% acetonitrile, 0.1% TPA). The fractions containing the compound were determined by LCMS, added to 200 mL of methylene chloride, and extracted with saturated aqueous sodium bicarbonate. The organic layer was dried over magnesium sulfate and evaporated under diminished. The residue was lyophilized from benzene to afford 3,4-dicyclopropyl-5-(4-pentylbicyclo[2.2.2]oct-1-yl)-4H-1,2,4-triazole (2-B); MS (ESI+)=328.3 (M+1).
Quantity
26 mg
Type
reactant
Reaction Step One
Quantity
1.45 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
4-pentylbicyclo[2.2.2]octane-1-carbohydrazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.059 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:4][C:5]([CH:7]2[CH2:9][CH2:8]2)=O)[CH2:3][CH2:2]1.O(C)S(C(F)(F)F)(=O)=O.[CH2:19]([C:24]12[CH2:31][CH2:30][C:27]([C:32]([NH:34][NH2:35])=O)([CH2:28][CH2:29]1)[CH2:26][CH2:25]2)[CH2:20][CH2:21][CH2:22][CH3:23].CN(C=O)C.C(N(CC)CC)C>C1(C)C=CC=CC=1>[CH:7]1([C:5]2[N:4]([CH:1]3[CH2:3][CH2:2]3)[C:32]([C:27]34[CH2:28][CH2:29][C:24]([CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])([CH2:31][CH2:30]3)[CH2:25][CH2:26]4)=[N:34][N:35]=2)[CH2:9][CH2:8]1

Inputs

Step One
Name
Quantity
26 mg
Type
reactant
Smiles
C1(CC1)NC(=O)C1CC1
Name
Quantity
1.45 mg
Type
reactant
Smiles
O(S(=O)(=O)C(F)(F)F)C
Name
Quantity
0.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
crude solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
4-pentylbicyclo[2.2.2]octane-1-carbohydrazide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)C12CCC(CC1)(CC2)C(=O)NN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
0.059 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After this time the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on C-18 reverse phase (gradient 90% water to 100% acetonitrile, 0.1% TPA)
ADDITION
Type
ADDITION
Details
The fractions containing the compound
ADDITION
Type
ADDITION
Details
added to 200 mL of methylene chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with saturated aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1=NN=C(N1C1CC1)C12CCC(CC1)(CC2)CCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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